2-Methyl-5-(trifluoromethyl)piperazine

Overview

Description

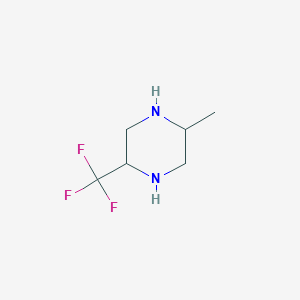

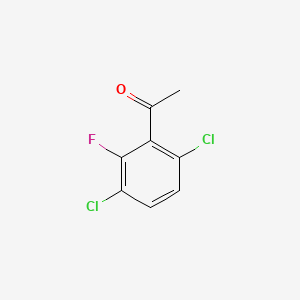

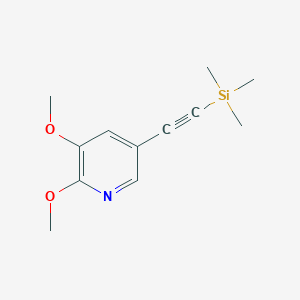

2-Methyl-5-(trifluoromethyl)piperazine is a chemical compound primarily used in scientific research. It has the molecular formula C6H11F3N2 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The trifluoromethyl group (CF3) is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the piperazine ring and the trifluoromethyl group. The piperazine ring can participate in various reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.16 g/mol . The trifluoromethyl group in the molecule contributes to its unique physicochemical properties .Scientific Research Applications

Bioactivity of Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases with substituted piperazine derivatives, including 1-(3-trifluoromethyl)phenyl piperazine, and evaluated their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds with substituted piperazines showed promising results in these bioactivity assessments (Gul et al., 2019).

Novel Insecticides Based on Piperazine Derivatives : Research focusing on the design and synthesis of novel insecticides explored the use of piperazine derivatives. The study found that many of these compounds showed growth-inhibiting and larvicidal activities against armyworm, suggesting their potential as insecticides (Cai et al., 2010).

Anticonvulsant and Antimicrobial Activities of Piperazine Derivatives : A study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including compounds with 2-trifluoromethyl-phenyl-piperazin-1-ylmethyl groups. These compounds were evaluated for anticonvulsant and antimicrobial activities, with some showing promising results (Aytemir et al., 2004).

Antidiabetic Properties of Piperazine Derivatives : Another study identified piperazine derivatives as new antidiabetic compounds. The research highlighted the potential of these compounds, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, as antidiabetic agents in rat models of diabetes (Le Bihan et al., 1999).

Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for antibacterial and cytotoxic activities. Some derivatives, particularly those with a piperazine moiety, displayed effective biofilm inhibition and MurB enzymatic inhibitory activities (Mekky & Sanad, 2020).

HIV-1 Inhibitors with Piperazine Antagonists : Research on piperazine-based CCR5 antagonists revealed their potential as potent inhibitors of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). These compounds also demonstrated excellent oral bioavailability in animal models (Tagat et al., 2001).

Serotonin Receptor Agonists for Diabetes : A study explored the effects of serotonin receptor agonists, including 1-(3-(trifluoromethyl) phenyl)piperazine, on plasma glucose and insulin levels. The findings indicate potential applications in diabetes management (Chaouloff et al., 1990).

Safety and Hazards

Future Directions

The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, it is expected that many novel applications of 2-Methyl-5-(trifluoromethyl)piperazine and similar compounds will be discovered in the future .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h4-5,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGGQLZIMGIVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)

![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)